Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester
Overview
Description
It has gained significant attention in the scientific community due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxycarbonyl)aminocubane typically involves the reaction of cubane derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
- Cubane Derivative + Boc-Cl + Base → (tert-Butoxycarbonyl)aminocubane
Industrial Production Methods: The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: (tert-Butoxycarbonyl)aminocubane undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert the compound into its reduced forms.
- Substitution : The Boc group can be substituted with other functional groups under appropriate conditions .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
- Substitution : Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(tert-Butoxycarbonyl)aminocubane has a wide range of scientific research applications:
- Chemistry : It is used as a building block in the synthesis of complex organic molecules and polymers .
- Biology : The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays .
- Medicine : Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems .
- Industry : It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl)aminocubane involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for its use in peptide synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds:
- tert-Butyloxycarbonyl-protected amino acids : These compounds share the Boc protecting group but differ in their core structures .
- Cubane derivatives : Compounds like homocubyl amines and bishomocubyl amines have similar cubane structures but different functional groups .
Uniqueness: (tert-Butoxycarbonyl)aminocubane is unique due to its combination of the cubane core and the Boc protecting group. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-cuban-1-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-12(2,3)16-11(15)14-13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAHXQAVLRHSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600499 | |
Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124783-63-7 | |
Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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